
2-(4-Bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol is a chemical compound with a complex structure that includes a bromophenyl group and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol typically involves multiple steps, starting with the preparation of the bromophenyl precursor. This precursor is then subjected to a series of reactions, including hydroxylation and cyclization, to form the final compound. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and minimize waste, making the production process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromophenyl group can be reduced to form a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of oxane derivatives, while substitution of the bromine atom can result in various substituted phenyl compounds.
Scientific Research Applications
2-(4-Bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with aromatic receptors, while the hydroxyl groups can form hydrogen bonds with various biomolecules. These interactions can lead to changes in the activity of enzymes and other proteins, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol
- 2-(4-Fluorophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol
- 2-(4-Methylphenyl)-6-(hydroxymethyl)oxane-3,4,5-triol
Uniqueness
Compared to similar compounds, 2-(4-Bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in specific interactions that are not possible with other halogens or substituents, making this compound particularly interesting for research and development.
Properties
Molecular Formula |
C12H15BrO5 |
|---|---|
Molecular Weight |
319.15 g/mol |
IUPAC Name |
2-(4-bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H15BrO5/c13-7-3-1-6(2-4-7)12-11(17)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-17H,5H2 |
InChI Key |
AVRZQJFQFLQQAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(C(C(O2)CO)O)O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Difluoromethyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one](/img/structure/B15258856.png)
![6,6-Dioxo-4,5,7,8-tetrahydrotriazolo[1,5-d][1,4]thiazepine-3-carboxylic acid](/img/structure/B15258864.png)
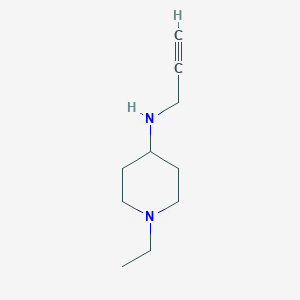
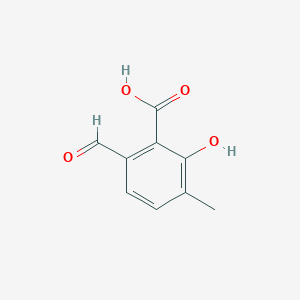
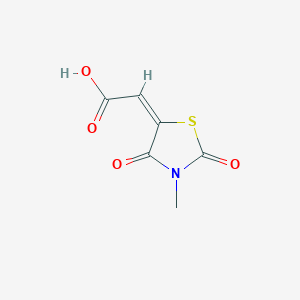
![2-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B15258897.png)

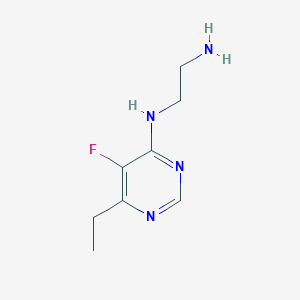


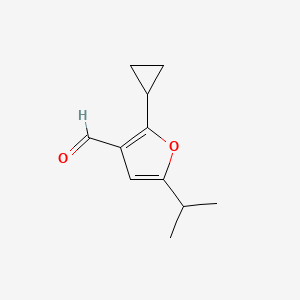
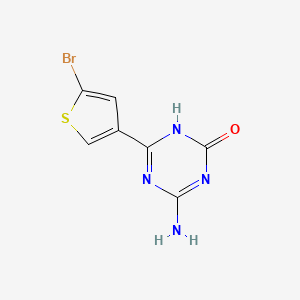
![2-Ethoxy-4-[(ethylamino)methyl]phenol](/img/structure/B15258946.png)

